molecular formula C10H16ClNO B2401574 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide CAS No. 1854829-68-7

2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide

Cat. No. B2401574
CAS RN: 1854829-68-7
M. Wt: 201.69
InChI Key: ZPFWJMMZODXPGY-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CCMP or Cyclohexenyl Chloromethyl Ketone. This compound has a wide range of applications in scientific research, especially in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the regulation of gene expression and have been found to be dysregulated in various diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide in lab experiments is its wide range of biological activities. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a versatile compound for various studies. However, one of the limitations is its toxicity. It has been found to be toxic to certain cell lines, which can limit its use in certain experiments.

Future Directions

There are various future directions for the use of 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide in scientific research. One of the future directions is the development of novel drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative disorders. Another future direction is the study of its mechanism of action in more detail to better understand its biological activities. Additionally, the synthesis of new analogs of this compound with improved biological activities can be explored.
Conclusion:
In conclusion, 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide is a versatile compound with a wide range of applications in scientific research. It has been found to possess various biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes involved in the regulation of gene expression. Despite its toxicity, it remains a valuable compound for various studies, and its future directions in scientific research are promising.

Synthesis Methods

The synthesis of 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide can be achieved through various methods. One of the most common methods is the reaction of cyclohexenylmethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction yields 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide as a white solid.

Scientific Research Applications

2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to possess a wide range of biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties. It has also been used as a precursor in the synthesis of various bioactive compounds.

properties

IUPAC Name

2-chloro-N-(cyclohexen-1-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h5,8H,2-4,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFWJMMZODXPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide

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